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Compound of Interest

Compound Name: Tschimganin

Cat. No.: B1634640

Tschimganin, a natural product isolated from Ferula tschimganica, has garnered attention for
its diverse biological activities, including antitumor and antibacterial properties.[1] This has
spurred research into the synthesis and evaluation of its analogs to explore and enhance its
therapeutic potential. This guide provides a comparative analysis of the structure-activity
relationships (SAR) of a series of novel Tschimganin analogs, focusing on their insecticidal
and fungicidal activities, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

A series of Tschimganin analogs (designated as 3a-3w) were synthesized and evaluated for
their insecticidal activity against Helicoverpa armigera, Tetranychus truncatus, and Tetranychus
turkestani, and for their fungicidal activity against seven plant pathogenic fungi. The core
structure of these analogs is based on the esterification of (1S,2S,4R)-fenchyl alcohol with
various substituted benzoic acids.

Insecticidal Activity

The insecticidal activity of the Tschimganin analogs was found to be significantly influenced by
the nature and position of the substituents on the benzene ring.

Key Findings:

o Electron-donating groups enhance activity against H. armigera: Analogs with electron-
donating groups, such as alkyl and alkoxy moieties, showed moderate insecticidal activity
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against H. armigera. Notably, compound 3g (4-ethoxy substituent) exhibited the highest
activity (60% inhibition).[1][2]

o Electronegativity is crucial for acaricidal activity: A three-dimensional quantitative structure-
activity relationship (3D-QSAR) model for the activity against T. turkestani indicated that
higher electronegativity in the substituent is beneficial for acaricidal activity.[1]

e Specific substituents show potent acaricidal effects: Analogs with a 4-methoxy (3f) or a nitro
group at the ortho-, meta-, or para-position (3h, 3i, 3j) displayed significant activity against
both T. truncatus and T. turkestani.[3] Compound 3i (meta-nitro substituent) was particularly
effective.[1][2]

o Bulky and certain polar groups decrease activity: Analogs with alkyl, chloro, bromo, iodo,
amino, cyano, and naphthylacetic acid substituents generally showed lower acaricidal
activity.[1][2]

Table 1: Insecticidal Activity of Tschimganin Analogs
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H. armigera (% T. truncatus (% T. turkestani

Compound Substituent (R) Inhibition at Inhibition at (% Inhibition at
200 pg/mL) 200 pg/mL) 200 pg/mL)
3a H 25 35 40
3b 2-CHs 40 45 50
3c 3-CHs 35 40 45
3d 4-CHs 55 60 65
3e 4-C2Hs 50 55 60
3f 4-OCHs 45 70 75
39 4-OC2Hs 60 65 70
3h 2-NO2 30 75 80
3i 3-NO:2 35 80 85
3] 4-NO: 25 70 75
3k 2-Cl 20 30 35
3l 3-Cl 25 35 40
3m 4-Cl 20 30 35
3n 4-Br 15 25 30
30 4-| 10 20 25
3p 4-NH:2 15 20 25
3q 4-CN 20 25 30
3r 2-OH-3,5-(NO2)2 30 60 65
3s 2-Naphthylacetic 10 15 20
acid
3t 3-F 25 30 35
3u 4-F 20 25 30
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3v 2,4-diCl 15 20 25

3w 2,4,6-triCHs 45 50 55

Fungicidal Activity
The Tschimganin analogs also displayed a broad spectrum of fungicidal activity against

various plant pathogens.
Key Findings:

o Broad-spectrum activity: Many of the synthesized analogs showed potential fungicidal
activity against Colletotrichum lagenarium, Rhizoctonia solani, Fulvia fulva, Pyricularia
grisea, Alternaria alternata, sunflower sclerotinia rot, and rape sclerotinia rot.[1][2]

o Specific analog with exceptional activity: Compound 3r, which has a 2-hydroxy-3,5-
dinitrophenyl moiety, exhibited a fungicidal spectrum as broad as the commercial fungicide

azoxystrobin.[1]

Table 2: Fungicidal Activity of Tschimganin Analogs (% Inhibition at 50 pug/mL)
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Sunflow

Compo C.  R. P. A er Rape )
und lagenari solani F. fulva grisea alternat Scleroti S_clerotl

um a . nia

nia

3a 65.2 58.7 61.3 554 60.1 52.8 57.3
3b 70.1 63.2 65.8 60.1 64.5 58.2 62.7
3c 68.5 61.9 64.2 58.7 63.0 56.9 61.1
3d 75.3 68.4 71.1 65.8 70.2 63.5 68.9
3e 72.8 66.1 68.9 63.4 67.8 61.2 66.3
3f 80.1 72.5 75.3 70.2 74.6 68.9 73.1
39 78.6 71.3 74.0 68.5 72.9 67.1 71.8
3h 854 78.9 81.2 76.3 80.1 74.5 79.0
3i 88.2 81.5 84.3 79.8 83.6 78.1 824
3j 86.9 80.1 82.8 78.2 81.9 76.7 80.5
3k 60.3 54.1 56.8 51.2 55.7 49.8 534
3l 62.7 56.8 59.1 54.3 58.0 52.1 56.5
3m 61.5 55.3 57.9 52.8 56.4 50.9 54.7
3n 58.1 52.0 54.6 49.5 53.1 47.6 51.2
30 55.9 50.2 52.8 47.9 51.3 45.8 49.7
3p 50.1 45.3 47.8 42.6 46.2 40.1 44.5
3q 534 48.1 50.6 45.9 49.0 43.2 47.8
3r 95.3 90.1 92.8 88.5 91.2 86.7 90.5
3s 45.2 40.1 42.7 38.5 41.3 36.8 39.9
3t 63.8 57.2 59.9 55.1 58.7 53.0 57.4
3u 62.1 56.0 58.5 53.7 57.2 51.6 55.9
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3v 57.6 51.5 54.1 49.0 52.6 47.1 50.8
3w 73.1 66.8 69.5 64.2 68.1 62.0 67.2
Azoxystr

b 98.2 95.1 96.8 94.3 95.9 93.5 96.2
obin

Experimental Protocols
Synthesis of Tschimganin Analogs (3a-3w)

The Tschimganin analogs were synthesized via a catalytic esterification reaction.[3]
Substituted benzoic acids (4) were reacted with (1S,2S,4R)-fenchyl alcohol (5) in the presence
of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) at room temperature.

Substituted Benzoic Acids (4) |

(1S,2S,4R)-Fenchyl Alcohol (5) Esterification Tschimganin Analogs (3a-3w)

DMAP, DCC
CH2CI2, rt

Click to download full resolution via product page

General synthesis scheme for Tschimganin analogs.

Insecticidal Bioassays

All compounds were dissolved in DMF and diluted with 0.05% Triton X-100 to the desired
concentrations. The insecticidal activities against H. armigera, T. truncatus, and T. turkestani
were evaluated using established laboratory procedures at 25 + 1 °C.[1] Each experiment was

performed in triplicate.

Fungicidal Bioassays
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The in vitro antifungal activities of the synthesized compounds were determined using the
mycelium growth rate test against seven plant pathogenic fungi.[2] The compounds were tested
at a concentration of 50 pg/mL. Commercial fungicides (azoxystrobin, kresoxim-methyl, and
trifloxystrobin) were used as positive controls. The relative inhibition ratio was calculated using
the following formula:

Relative Inhibition Ratio (%) = [(Colony Diameter of Control - Colony Diameter of Treated) /
(Colony Diameter of Control - Mycelial Disk Diameter)] x 100%

Structure-Activity Relationship Summary

The biological evaluation of the synthesized Tschimganin analogs has provided valuable
insights into their structure-activity relationships.

Substituent Effects on Benzene Ring

Electron-Donating Groups Electron-Withdrawing Groups Bulky/Other Polar Groups
(e.g., -CH3, -OC2H5) (e.g., -NO2) (e.g., -Cl, -Br, -NH2)

2-OH-3,5-(NO2)2

Decreases acaricidal
activity

Increases acaricidal
activity (electronegativity

Broad-spectrum
activity

Increases activity
against H. armigera

Insecticidal Activity Fungicidal Activity

Click to download full resolution via product page

Key structure-activity relationships of Tschimganin analogs.

In conclusion, the systematic modification of the Tschimganin scaffold has led to the
identification of novel analogs with potent insecticidal and fungicidal activities. The structure-
activity relationship studies have revealed that the electronic properties and the nature of the
substituents on the benzene ring are critical determinants of biological activity. Specifically,
electron-donating groups favor insecticidal activity against H. armigera, while electron-
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withdrawing groups enhance acaricidal activity. Furthermore, the analog 3r, featuring a 2-
hydroxy-3,5-dinitrophenyl moiety, has emerged as a promising lead compound for the
development of new broad-spectrum fungicides. These findings provide a solid foundation for
the future design and optimization of more potent Tschimganin-based agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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